molecular formula C15H13ClN2O3 B5725291 N-(3-chloro-2-methylphenyl)-3-methyl-2-nitrobenzamide

N-(3-chloro-2-methylphenyl)-3-methyl-2-nitrobenzamide

Cat. No. B5725291
M. Wt: 304.73 g/mol
InChI Key: YBFQTVCHAFAURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-3-methyl-2-nitrobenzamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the sports world as a performance-enhancing drug due to its ability to increase endurance and stamina.

Mechanism of Action

N-(3-chloro-2-methylphenyl)-3-methyl-2-nitrobenzamide works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation and energy metabolism. This results in increased endurance and improved athletic performance.
Biochemical and Physiological Effects:
This compound has been shown to increase endurance and stamina in animal and human studies. It does this by increasing the utilization of fatty acids as an energy source, which spares glycogen and delays the onset of fatigue. It has also been shown to improve cardiovascular function and reduce inflammation.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-methylphenyl)-3-methyl-2-nitrobenzamide has several advantages for use in laboratory experiments. It is highly specific for PPARδ and has been extensively studied in vitro and in vivo. However, it also has limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-3-methyl-2-nitrobenzamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a therapy for cancer, as it has been shown to inhibit tumor growth in several types of cancer cells. Additionally, further research is needed to fully understand the long-term effects of this compound on human health and athletic performance.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-3-methyl-2-nitrobenzamide involves several steps, including the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methyl-2-nitrobenzamide in the presence of a base to yield the final product.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-3-methyl-2-nitrobenzamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. Several studies have shown that it can improve insulin sensitivity, reduce inflammation, and decrease lipid accumulation in various tissues. It has also been shown to increase fatty acid oxidation and improve mitochondrial function in skeletal muscle.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-9-5-3-6-11(14(9)18(20)21)15(19)17-13-8-4-7-12(16)10(13)2/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFQTVCHAFAURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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